molecular formula C7H8BrN3O2 B183474 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine CAS No. 155790-01-5

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Cat. No. B183474
CAS RN: 155790-01-5
M. Wt: 246.06 g/mol
InChI Key: FUXNDASZVILVLM-UHFFFAOYSA-N
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Description

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 155790-01-5 . It has a linear formula of C7H8BrN3O2 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular weight of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is 246.06 . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .


Physical And Chemical Properties Analysis

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a solid at room temperature . It has a molecular weight of 246.06 g/mol . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s structural features make it an attractive candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying its substituents, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. Computational studies, such as molecular docking, help predict its interactions with biological targets, aiding in rational drug design .

Environmental Chemistry and Analytical Methods

Researchers explore the compound’s fate in the environment, including its degradation pathways and interactions with soil, water, and air. Analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, detect and quantify this compound in environmental samples. Understanding its behavior aids in risk assessment and environmental monitoring.

Safety and Hazards

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine has been classified as a GHS07 substance . The signal word is “Warning” and the hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-N,4-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXNDASZVILVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565603
Record name 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155790-01-5
Record name 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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